molecular formula C13H18N2O2 B14840512 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide CAS No. 1243364-09-1

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide

Cat. No.: B14840512
CAS No.: 1243364-09-1
M. Wt: 234.29 g/mol
InChI Key: BWTZFUDDVFCROT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is a chemical compound with the molecular formula C14H20N2O2 It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group:

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the intermediate with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The cyclopropoxy and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylpicolinamide
  • N-(4-cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide
  • 4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide

Uniqueness

4-Cyclopropoxy-3-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1243364-09-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-cyclopropyloxy-3-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)9-4-7-12(17-10-5-6-10)11(8-9)15(2)3/h4,7-8,10H,5-6H2,1-3H3,(H,14,16)

InChI Key

BWTZFUDDVFCROT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC2CC2)N(C)C

Origin of Product

United States

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